Avian N-Cadherin Peptide: A Technical Guide on its Sequence, Signaling, and Experimental Analysis
Avian N-Cadherin Peptide: A Technical Guide on its Sequence, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the avian N-cadherin peptide, detailing its amino acid sequence, its role in critical signaling pathways, and methodologies for its study. N-cadherin, a calcium-dependent cell adhesion molecule, is pivotal in various developmental processes, particularly in the nervous system. Understanding its structure and function is crucial for research in developmental biology, neurobiology, and oncology.
Avian N-Cadherin Peptide Sequence
A specific synthetic peptide derived from an avian N-cadherin sequence is commonly used in research to study N-cadherin function. Its sequence is:
Leu-Arg-Ala-His-Ala-Val-Asp-Val-Asn-Gly-NH2 [1]
This peptide corresponds to a region of the extracellular domain of N-cadherin and is known to be involved in cell-cell adhesion.
For a comprehensive understanding, the full-length protein sequence of Gallus gallus (chicken) Cadherin-2 (N-cadherin) is available through the UniProt database.
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UniProt Accession Number: P10288
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Length: 912 amino acids[2]
Quantitative Data on N-Cadherin Interactions
The study of N-cadherin often involves the use of antagonists to probe its function. The following table summarizes key quantitative data related to the inhibition of N-cadherin.
| Inhibitor | Type | Target | IC50 | Reference |
| ADH-1 | Cyclic Peptide | N-cadherin | 2.33 mM | [3] |
| Small Molecules | Peptide Mimetics | N-cadherin | 4.5 - 30 µM | [3] |
N-Cadherin Signaling Pathways
N-cadherin is a key player in multiple signaling pathways that regulate cell adhesion, migration, and differentiation. Two of the most well-characterized pathways in the context of avian development are the Wnt/β-catenin and the Fibroblast Growth Factor (FGF) receptor signaling pathways.
N-cadherin expression and function are intricately linked with the canonical Wnt/β-catenin signaling pathway, particularly during the development of the neural crest in avian embryos. In this pathway, N-cadherin can sequester β-catenin at the cell membrane, thereby modulating its availability for nuclear translocation and gene transcription. The regulation of cadherin expression, including Cadherin-7 and Cadherin-11, by the Wnt pathway is crucial for neural crest cell delamination and migration[4].
N-cadherin also modulates the Fibroblast Growth Factor (FGF) receptor signaling pathway. This interaction is significant in processes such as neurite outgrowth and cell migration. N-cadherin can stabilize FGF receptors (FGFR) at the cell surface, thereby enhancing downstream signaling cascades like the RAS/MAPK and PI3K pathways[5][6][7].
Experimental Protocols
The following are detailed methodologies for key experiments used to study avian N-cadherin.
This protocol outlines the steps for visualizing N-cadherin expression in frozen sections of chicken embryos[8].
Materials:
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Chicken embryos at the desired developmental stage
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4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
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30% Sucrose (B13894) in PBS
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Optimal Cutting Temperature (OCT) compound
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Cryostat
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Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100)
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Primary antibody: anti-N-cadherin
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Fluorophore-conjugated secondary antibody
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DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
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Mounting medium
Procedure:
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Fixation: Dissect chicken embryos in cold PBS and fix in 4% PFA overnight at 4°C.
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Cryoprotection: Wash the embryos in PBS and then incubate in 30% sucrose in PBS at 4°C until they sink.
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Embedding and Sectioning: Embed the cryoprotected embryos in OCT compound and freeze. Section the embedded tissue at 10-20 µm using a cryostat and mount on slides.
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Staining:
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Wash the sections with PBS.
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Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
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Block with blocking buffer for 1 hour at room temperature.
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Incubate with the primary anti-N-cadherin antibody diluted in blocking buffer overnight at 4°C.
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Wash three times with PBS.
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Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
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Wash three times with PBS.
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Counterstain with DAPI for 5 minutes.
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Wash with PBS.
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Mounting and Imaging: Mount the slides with mounting medium and visualize using a fluorescence microscope.
This assay is used to quantify the adhesive strength mediated by N-cadherin[9][10][11].
Materials:
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Avian cell line expressing N-cadherin
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Trypsin-EDTA solution
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Aggregation medium (e.g., DMEM with 1% BSA)
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Agar-coated plates
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Shaker incubator
Procedure:
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Cell Preparation: Culture the cells to confluency. Detach the cells using a brief treatment with trypsin-EDTA.
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Single-Cell Suspension: Resuspend the cells in the aggregation medium to create a single-cell suspension.
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Aggregation:
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Add a defined number of cells to each well of an agar-coated plate to prevent cell-substrate adhesion.
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Incubate the plates on a rotary shaker at a constant speed and temperature for a specified time (e.g., 1-4 hours).
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Quantification:
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At different time points, take aliquots from the wells.
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Count the number of single cells and aggregates using a hemocytometer or an automated cell counter.
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The degree of aggregation can be calculated as (N0 - Nt) / N0, where N0 is the initial total particle number and Nt is the total particle number at time t.
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Co-IP is used to identify proteins that interact with N-cadherin in avian tissues or cells.
Materials:
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Avian tissue or cell lysate
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Co-IP lysis buffer
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Primary antibody against N-cadherin
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Protein A/G agarose (B213101) beads
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Wash buffer
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Elution buffer
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SDS-PAGE and Western blotting reagents
Procedure:
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Lysate Preparation: Lyse the avian cells or tissue in Co-IP lysis buffer to release the proteins.
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Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.
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Immunoprecipitation:
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Incubate the pre-cleared lysate with the anti-N-cadherin antibody to form an antibody-antigen complex.
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Add protein A/G agarose beads to capture the antibody-antigen complex.
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Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads using an elution buffer.
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Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
References
- 1. Cadherin Peptide, avian | CAS:127650-08-2 | Role in cell adhesion | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. uniprot.org [uniprot.org]
- 3. Novel peptide mimetic small molecules of the HAV motif in N-cadherin inhibit N-cadherin-mediated neurite outgrowth and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of cadherin expression in the chicken neural crest by the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. FGF signalling through RAS/MAPK and PI3K pathways regulates cell movement and gene expression in the chicken primitive streak without affecting E-cadherin expression [arizona.aws.openrepository.com]
- 8. Immunofluorescence staining with frozen mouse or chick embryonic tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell aggregation assay: a rapid means of evaluating and selecting in vitro transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell aggregation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]
